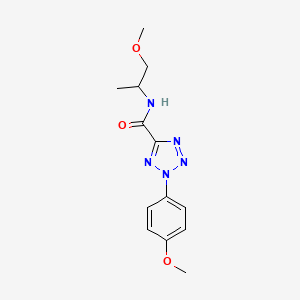

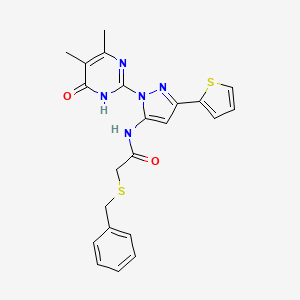

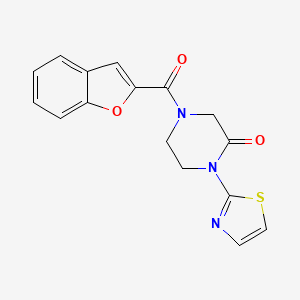

![molecular formula C16H13NO2S B2405918 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid CAS No. 897775-95-0](/img/structure/B2405918.png)

6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazepines are a class of heterocyclic scaffolds with celebrated biological activities . They are found in several cardiovascular drugs like diltiazem, clentiazem, and siratiazem .

Synthesis Analysis

The synthesis of benzothiazepines involves various synthetic tactics . An improvement in yields was observed in the presence of electron-donating groups on the aromatic acid ring whereas electron-withdrawing groups proved detrimental to the yields .Molecular Structure Analysis

Benzothiazepines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis

Benzodiazepines are synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .科学的研究の応用

Benzothiazepines: A Brief Overview

Benzothiazepines are a class of heterocyclic compounds characterized by a seven-membered ring containing both a benzene ring and a thiazepine ring. They have diverse biological activities and are of interest in medicinal chemistry. Let’s explore some potential applications:

A. Antihypertensive Properties: Benzothiazepines, including 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid, exhibit calcium channel-blocking effects. This property makes them useful for managing hypertension (high blood pressure). By inhibiting calcium influx into vascular smooth muscle cells, they promote vasodilation and reduce blood pressure .

B. Antiarrhythmic Effects: Certain benzothiazepines act as antiarrhythmic agents by modulating cardiac ion channels. They stabilize cell membranes and help maintain normal heart rhythm. Although more research is needed on this specific compound, its structural similarity to other benzothiazepines suggests potential antiarrhythmic properties.

C. Neuroprotective Potential: Benzothiazepines may protect neurons from damage due to oxidative stress, inflammation, or excitotoxicity. Their calcium channel-blocking activity could mitigate neuronal injury, making them relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

D. Anticancer Activity: Some benzothiazepines exhibit anticancer effects. They interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. While research on 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid specifically is scarce, exploring its impact on cancer cells could be promising.

E. Psychopharmacological Applications: Benzothiazepines influence neurotransmitter release and receptor function. They may have anxiolytic, sedative, or mood-stabilizing effects. Investigating their potential in treating anxiety disorders, depression, or bipolar disorder is essential.

F. Antibacterial and Antifungal Properties: Some benzothiazepines exhibit antimicrobial activity. They interfere with bacterial cell wall synthesis or fungal membrane integrity. Researching the antibacterial and antifungal potential of 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid could yield valuable insights.

Future Directions and Challenges

While benzothiazepines offer exciting possibilities, challenges remain. Researchers must explore their pharmacokinetics, toxicity, and interactions. Additionally, synthesizing novel derivatives and optimizing their properties will drive progress.

特性

IUPAC Name |

6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPJTPNEVTGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

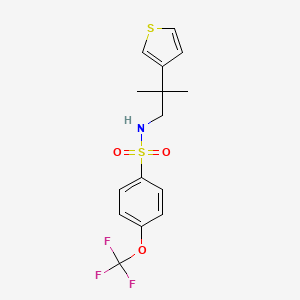

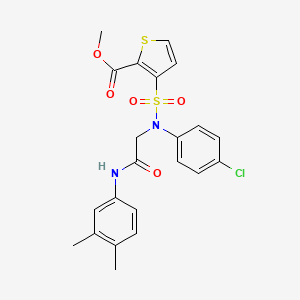

![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)

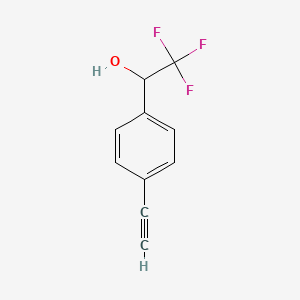

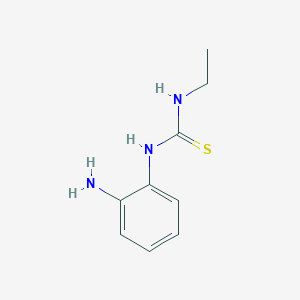

![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)

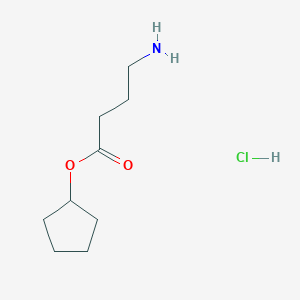

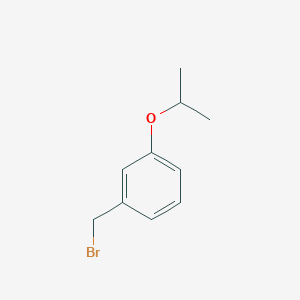

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)